- Stereoselective synthesis of allele-specific BET inhibitors, Organic & Biomolecular Chemistry, 2020, 18(38), 7533-7539
Cas no 916489-36-6 (MS417)
MS417 structure
Product Name:MS417
CAS-Nr.:916489-36-6
MF:C20H19ClN4O2S
MW:414.908461809158
CID:2083576
PubChem ID:59190723
Update Time:2024-10-26
MS417 Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- MS417
- Methyl (6S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetate (ACI)
- GTPL 7512
- JQ1-OMe
- Methyl 2-[(6S,Z)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl]acetate
- MS 417
- MS417?
- MS-417
- 916489-36-6
- 0S6
- GGRCIHACOIMRKY-HNNXBMFYSA-N
- G14100
- MS-27189
- GTPL7512
- Q27087803
- CHEMBL3769755
- Methyl 2-((6S,Z)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate
- methyl 2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate
- EX-A3813
- methyl 2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetraazatricyclo[8.3.0.0(2),?]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate
- AKOS040742181
- methyl ((6S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepin-6-yl)acetate
- methyl (S)-2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate
- HY-111139
- DA-65602
- US9125915, compound 6
- 4f3i
- CS-0034388
- CHEBI:83406
- Methyl [(6s)-4-(4-Chlorophenyl)-2,3,9-Trimethyl-6h-Thieno[3,2-F][1,2,4]triazolo[4,3-A][1,4]diazepin-6-Yl]acetate
- BDBM179283
- SCHEMBL12228301
- GLXC-04124
-
- Inchi: 1S/C20H19ClN4O2S/c1-10-11(2)28-20-17(10)18(13-5-7-14(21)8-6-13)22-15(9-16(26)27-4)19-24-23-12(3)25(19)20/h5-8,15H,9H2,1-4H3/t15-/m0/s1
- InChI-Schlüssel: GGRCIHACOIMRKY-HNNXBMFYSA-N
- Lächelt: CC1=C(C)SC2N3C(C)=NN=C3[C@@H](N=C(C1=2)C1C=CC(Cl)=CC=1)CC(=O)OC
Berechnete Eigenschaften
- Genaue Masse: 414.0917247g/mol
- Monoisotopenmasse: 414.0917247g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 28
- Anzahl drehbarer Bindungen: 4
- Komplexität: 627
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 1
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topologische Polaroberfläche: 97.6Ų
MS417 Sicherheitsinformationen
- Lagerzustand:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
MS417 Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| DC Chemicals | DC7682-100 mg |
MS417 |
916489-36-6 | >98% | 100mg |
$700.0 | 2022-02-28 | |
| DC Chemicals | DC7682-250 mg |
MS417 |
916489-36-6 | >98% | 250mg |
$1300.0 | 2022-02-28 | |
| DC Chemicals | DC7682-1 g |
MS417 |
916489-36-6 | >98% | 1g |
$2500.0 | 2022-02-28 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T16154-2 mg |
MS417 |
916489-36-6 | 99.88% | 2mg |
¥543.00 | 2022-02-28 | |
| MedChemExpress | HY-111139-5mg |
MS417 |
916489-36-6 | 99.79% | 5mg |
¥900 | 2025-04-15 | |
| MedChemExpress | HY-111139-10mg |
MS417 |
916489-36-6 | 99.79% | 10mg |
¥1200 | 2025-04-15 | |
| MedChemExpress | HY-111139-50mg |
MS417 |
916489-36-6 | 99.79% | 50mg |
¥2900 | 2025-04-15 | |
| MedChemExpress | HY-111139-100mg |
MS417 |
916489-36-6 | 99.79% | 100mg |
¥4300 | 2025-04-15 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M910376-10mg |
MS417 |
916489-36-6 | 98% | 10mg |
¥4,125.60 | 2022-01-13 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T16154-1 mg |
MS417 |
916489-36-6 | 99.88% | 1mg |
¥333.00 | 2021-09-23 |
MS417 Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 2 h, rt
1.2 Reagents: Thionyl chloride Solvents: Methanol ; 3 h, rt
1.2 Reagents: Thionyl chloride Solvents: Methanol ; 3 h, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Triethylamine , Pivaloyl chloride Solvents: Tetrahydrofuran ; 10 min, -30 °C; 30 min, 0 °C; 0 °C → -30 °C
1.2 Solvents: Methanol ; 10 min, -30 °C; -30 °C → rt; 1 h, rt
1.3 Reagents: Water
1.2 Solvents: Methanol ; 10 min, -30 °C; -30 °C → rt; 1 h, rt
1.3 Reagents: Water
Referenz
- A phenotypic drug discovery study on thienodiazepine derivatives as inhibitors of T cell proliferation induced by CD28 co-stimulation leads to the discovery of a first bromodomain inhibitor, Bioorganic & Medicinal Chemistry Letters, 2016, 26(5), 1365-1370
MS417 Raw materials
MS417 Preparation Products
MS417 Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:916489-36-6)MS417
Bestellnummer:A947494
Bestandsstatus:in Stock
Menge:1g/250mg/100mg/50mg
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 15:58
Preis ($):1160.0/430.0/291.0/196.0
Email:sales@amadischem.com
MS417 Verwandte Literatur
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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- 202592-24-3(6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic acid, 4-(4-chlorophenyl)-2,3,9-trimethyl-, (6r)-)
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:916489-36-6)MS417
Reinheit:99%/99%/99%/99%
Menge:1g/250mg/100mg/50mg
Preis ($):1160.0/430.0/291.0/196.0